molecular formula C11H25N3 B3233975 N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine CAS No. 1353959-25-7

N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine

Cat. No.: B3233975
CAS No.: 1353959-25-7
M. Wt: 199.34 g/mol
InChI Key: MIUWAOMCTHQMMU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine (CAS: 1353956-63-4) is a branched aliphatic diamine featuring a piperidine ring substituted with methyl and ethyl groups. Its molecular formula is C₁₁H₂₅N₃, with a molecular weight of 199.34 g/mol . The compound’s structure includes a tertiary amine at the N1 position, which influences its steric and electronic properties. This molecule is frequently utilized in medicinal chemistry and catalysis due to its ability to act as a ligand or intermediate in synthetic pathways .

Properties

IUPAC Name

N'-ethyl-N'-[(1-methylpiperidin-3-yl)methyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-3-14(8-6-12)10-11-5-4-7-13(2)9-11/h11H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUWAOMCTHQMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCN)CC1CCCN(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501171001
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353959-25-7
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353959-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanediamine, N1-ethyl-N1-[(1-methyl-3-piperidinyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501171001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, research findings, and potential therapeutic uses.

This compound has the molecular formula C10H23N3C_{10}H_{23}N_3 and a molecular weight of 185.31 g/mol. Its structure features an ethyl group and a 1-methylpiperidin-3-yl group attached to the ethane-1,2-diamine backbone, which influences its biological activity.

Property Value
Molecular FormulaC10H23N3C_{10}H_{23}N_3
Molecular Weight185.31 g/mol
StructureEthyl and piperidine moiety

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, thereby influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Modulation : Acts as a biochemical probe to study enzyme-substrate interactions.
  • Receptor Binding : Investigated for potential binding to neurotransmitter receptors, which may affect signal transduction pathways.

Case Studies

Several studies have highlighted the compound's biological activities:

  • Antifungal Activity : A study demonstrated that derivatives of similar piperidine compounds exhibited antifungal properties against Aspergillus flavus, suggesting potential applications in treating fungal infections.
  • Anticancer Properties : Research on structurally related compounds has shown cytotoxic effects against various cancer cell lines. For example, gold(I) complexes with similar piperidine moieties were found to induce apoptosis in HeLa and MCF-7 cells by activating caspase pathways .
  • Neuropharmacological Effects : Investigations into piperidine derivatives indicate potential neuroprotective effects, which may be relevant for developing treatments for neurodegenerative diseases.

Comparative Analysis

A comparison with structurally similar compounds reveals differences in biological activity:

Compound Name Structure Biological Activity
N1-Methyl-N1-(1-methylpiperidin-3-yl)ethane-1,2-diamineLacks ethyl groupReduced potency compared to N1-Ethyl derivative
N-(1-methylpiperidin-3-yl)ethane-1,2-diamineNo ethyl substitutionDifferent interaction profile
N-Methyl-N-(2-methylphenyl)-N-(1-methylpiperidin-3-yl)ethane-1,2-diamineMore complex structureEnhanced activity due to steric effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share the ethane-1,2-diamine backbone but differ in substituents, piperidine/pyrrolidine ring positions, and functional groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
Target Compound : N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine 1353956-63-4 C₁₁H₂₅N₃ 199.34 Ethyl, methyl-piperidin-3-yl Ligand synthesis, pharmaceutical intermediates
N1-Methyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine 1353951-83-3 C₁₀H₂₃N₃ 185.31 Methyl, methyl-piperidin-3-yl Antimicrobial studies (similar to SQ109 derivatives)
N1-Isopropyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine 1354015-78-3 C₁₂H₂₇N₃ 213.36 Isopropyl, methyl-piperidin-3-yl Catalysis, metal coordination
N1-Ethyl-N1-((1-methylpyrrolidin-3-yl)methyl)ethane-1,2-diamine 21404-92-2 C₉H₂₁N₃ 171.28 Ethyl, methyl-pyrrolidin-3-yl Chiral intermediates in drug synthesis
N,N′-Bis(2-hydroxylbenzyl)-1,2-ethanediamine derivatives Varies C₁₆H₂₀N₂O₂ 272.34 Hydroxyphenyl groups Antimicrobial agents (e.g., SQ109 analogs)

Physicochemical and Functional Comparisons

Steric and Electronic Effects
  • Target Compound vs.
  • Piperidine vs. Pyrrolidine Rings : The target compound’s piperidine ring (6-membered) provides greater conformational flexibility than pyrrolidine (5-membered) derivatives (e.g., CAS 21404-92-2), influencing binding affinity in coordination chemistry .
Basicity and Solubility
  • Tertiary amines in the target compound and its analogs exhibit moderate basicity (pKa ~8–10), but solubility varies with substituents. For example, hydroxylbenzyl derivatives (e.g., SQ109 analogs) show higher aqueous solubility due to polar aromatic groups, whereas alkyl-substituted variants (e.g., isopropyl analog CAS 1354015-78-3) are more lipophilic .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Ethyl-N1-((1-methylpiperidin-3-yl)methyl)ethane-1,2-diamine

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